PARP1 Inhibitory Activity: 6-Aminoisoquinoline-1,3(2H,4H)-dione Exhibits Moderate Potency with a Distinct Profile
6-Aminoisoquinoline-1,3(2H,4H)-dione inhibits PARP1 with an IC50 of 640 nM in a cellular assay, demonstrating measurable but moderate activity. In contrast, the structurally related isoquinolinedione BYK204165 is a potent PARP1 inhibitor with an IC50 of 45 nM [1]. This 14-fold difference in potency highlights that 6-aminoisoquinoline-1,3(2H,4H)-dione occupies a different functional space, making it a useful tool for studying PARP1 biology where strong inhibition is undesirable or as a starting point for optimizing selectivity and potency.
| Evidence Dimension | Inhibition of PARP1 in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 640 nM |
| Comparator Or Baseline | BYK204165: IC50 = 45 nM |
| Quantified Difference | 14.2-fold higher IC50 (lower potency) |
| Conditions | HeLa cell assay, reduction in H2O2-induced PAR formation after 30 min compound pre-incubation and 15 min H2O2 treatment |
Why This Matters
This moderate, non-potent activity profile is critical for research applications where complete PARP1 ablation is not desired, such as in studies of DNA repair pathway nuances or when developing PARP inhibitors with a wider therapeutic window.
- [1] BindingDB. BDBM124945: IC50=640 nM for PARP1 inhibition in HeLa cells. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=124945. View Source
